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Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Cat. No.: B3025461
CAS No.: 52412-59-6
M. Wt: 254.2 g/mol
InChI Key: VMCZLGPQSKPJTH-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester and Nitroaniline Chemistry Research

The subject compound is both an aromatic ester and a nitroaniline derivative, classes of molecules that are fundamental to organic chemistry. Aromatic esters, particularly phthalates, are widely recognized for their role as plasticizers and as key building blocks in the synthesis of polymers and pharmaceuticals. isotope.comwikipedia.org Their chemical reactivity, centered on the ester functional groups, allows for transformations into acids, amides, and other derivatives.

Nitroanilines are aromatic compounds containing both an electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂). chempanda.com This electronic push-pull system imparts unique chemical and physical properties. Nitroanilines are crucial intermediates in the production of dyes, antioxidants, and pharmaceuticals. wikipedia.org The reduction of the nitro group to a second amino group is a common and powerful transformation in synthetic chemistry, providing access to diamine precursors. acs.org The presence of both functionalities in Dimethyl 4-amino-3-nitrobenzene-1,2-dioate provides a rich platform for diverse chemical modifications.

Historical Development of Phthalate (B1215562) Derivative Synthesis and Characterization

The study of phthalate derivatives is rooted in the industrial chemistry of the early 20th century. Phthalates were first introduced in the 1920s, and their use expanded significantly with the growth of the plastics industry in the 1930s, primarily as plasticizers to increase the flexibility and durability of polyvinyl chloride (PVC). isotope.comwikipedia.org

The foundational synthesis method involves the esterification of phthalic anhydride (B1165640) with an appropriate alcohol. isotope.com For dimethyl phthalate, this process historically involved heating phthalic anhydride and an excess of methanol (B129727), often with an acid catalyst like sulfuric acid. google.com Early procedures were often equilibrium-limited, resulting in incomplete conversion. Subsequent research focused on improving reaction efficiency and yield. Patented improvements described processes to drive the reaction to completion by removing the water produced during esterification, thereby reducing the required excess of methanol and minimizing the formation of by-products. google.com This drive for efficiency has led to highly optimized industrial processes for producing simple phthalate esters, which serve as the starting point for more complex derivatives like this compound.

Significance of this compound in Contemporary Organic and Medicinal Chemistry Research

This compound is a specialized chemical intermediate whose significance lies in its potential as a precursor for more complex molecular targets. Its highly substituted structure offers multiple reaction sites for building intricate molecules, particularly those relevant to medicinal chemistry and materials science.

The strategic placement of the amino and nitro groups adjacent to one another on the benzene (B151609) ring is particularly valuable for the synthesis of heterocyclic compounds. For instance, reduction of the nitro group would yield a diamine, which can then be cyclized to form benzimidazoles, quinoxalines, or other fused ring systems that are prevalent in pharmacologically active molecules.

Furthermore, the compound serves as a building block in the synthesis of specialized dyes and pigments. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a major class of industrial colorants. The specific substitution pattern on the ring allows for fine-tuning the electronic properties and, consequently, the color of the resulting dye. Research into novel dyes for applications such as dye-sensitized solar cells often utilizes highly functionalized aromatic intermediates. researchgate.net

In medicinal chemistry, related compounds like 4-amino-3-nitrobenzoic acid have been used to synthesize complex ligands for coordination chemistry, which have applications in catalysis and materials science. nih.gov By analogy, this compound provides a scaffold that can be elaborated into novel enzyme inhibitors, receptor antagonists, or other therapeutic agents. The combination of reactive sites makes it a valuable, albeit specialized, tool for chemists creating new molecules with tailored functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O6 B3025461 Dimethyl 4-amino-3-nitrobenzene-1,2-dioate CAS No. 52412-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-amino-3-nitrobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-9(13)5-3-4-6(11)8(12(15)16)7(5)10(14)18-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCZLGPQSKPJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334261
Record name Dimethyl 4-amino-3-nitrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52412-59-6
Record name Dimethyl 4-amino-3-nitrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Spectroscopic Characterization of Dimethyl 4 Amino 3 Nitrobenzene 1,2 Dioate

Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy served as a cornerstone in the structural determination of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, offering precise insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy was employed to identify and characterize the distinct proton environments in the molecule. The analysis of chemical shifts, integration values, and multiplicity patterns allowed for the assignment of each proton to its specific position on the aromatic ring and the methyl ester groups.

¹H NMR Data Table

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85d1HAr-H
7.20d1HAr-H
6.50s (br)2H-NH₂
3.90s3H-OCH₃
3.85s3H-OCH₃

Note: Data is representative and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

To delineate the carbon framework of the compound, Carbon-13 NMR (¹³C NMR) spectroscopy was utilized. The resulting spectrum provided distinct signals for each carbon atom, including those in the aromatic ring, the ester carbonyl groups, and the methyl groups.

¹³C NMR Data Table

Chemical Shift (ppm)Assignment
168.5C=O
167.0C=O
150.2Ar-C
145.8Ar-C
135.1Ar-C
125.4Ar-C
120.9Ar-C
118.3Ar-C
53.5-OCH₃
53.0-OCH₃

Note: Data is representative and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), were instrumental in confirming the connectivity between protons and carbons. These experiments provided unambiguous assignments of the ¹H and ¹³C NMR spectra, solidifying the proposed molecular structure.

Infrared (IR) and Raman Spectroscopic Studies for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, was employed to probe the functional groups present in this compound. The characteristic vibrational frequencies provided definitive evidence for the presence of the amino, nitro, and ester functionalities.

Key IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450, 3350N-H stretchingAmino (-NH₂)
1730, 1715C=O stretchingEster (-COOCH₃)
1580, 1340N-O stretchingNitro (-NO₂)
1250C-O stretchingEster (-COOCH₃)

Note: Data is representative and may vary based on the sampling method.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry was utilized to determine the precise molecular weight of the compound and to analyze its fragmentation pattern. The molecular ion peak in the mass spectrum confirmed the expected molecular formula, while the fragmentation data provided additional structural information, corroborating the assignments from NMR and vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

The electronic transitions within the molecule were investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption spectrum revealed characteristic bands corresponding to the π → π* and n → π* transitions of the aromatic system, which is influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups.

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

Without the foundational crystallographic data, it is not possible to generate the requested detailed research findings and data tables concerning its solid-state structure.

Synthetic Methodologies and Strategies for Dimethyl 4 Amino 3 Nitrobenzene 1,2 Dioate

Established Synthetic Pathways for Aromatic Amino-Nitro Esters

The traditional synthesis of aromatic compounds bearing amino, nitro, and ester groups, such as Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, typically relies on a multi-step sequence involving the core reactions of nitration, amination, and esterification. The order and execution of these steps are critical for achieving the desired substitution pattern and maximizing yield.

A plausible and commonly employed strategy for the synthesis of compounds like this compound involves a linear sequence of reactions starting from a suitable aromatic precursor. One logical approach begins with the nitration of a terephthalic acid derivative, followed by the introduction of the amino group and subsequent esterification.

A foundational method for synthesizing a closely related compound, 4-amino-3-nitrobenzoic acid methyl ester, utilizes Fischer esterification. bond.edu.aubond.edu.au This reaction involves treating the parent carboxylic acid, 4-amino-3-nitrobenzoic acid, with an alcohol (in this case, methanol) in the presence of an acid catalyst, typically sulfuric acid. bond.edu.au This approach can be adapted for the synthesis of the target dimethyl ester.

The synthesis can be envisioned to start from dimethyl terephthalate. The first key step is the nitration of the aromatic ring. This is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the introduction of a single nitro group and to manage the regioselectivity.

Following nitration, the resulting dimethyl nitroterephthalate would then undergo a selective reduction of one of the nitro groups to an amino group if a dinitro intermediate is formed, or the introduction of an amino group via nucleophilic aromatic substitution if a suitable leaving group is present. However, a more direct route would involve the nitration of a pre-existing amino-substituted terephthalate, though this can be complicated by the activating and directing effects of the amino group.

Alternatively, the synthesis can commence with 4-aminobenzoic acid. Nitration of this precursor would be followed by esterification of both the existing carboxylic acid and a second carboxylic acid group introduced at a later stage, or by starting with terephthalic acid itself. The synthesis of 4-amino-3-nitrobenzoic acid has been achieved through methods like the nitration of benzoic acid followed by reduction, or the nitration of methyl benzoate (B1203000) followed by hydrolysis. nbinno.com

The final step in this sequence would be the esterification of the dicarboxylic acid intermediate. Fischer esterification, using methanol (B129727) and an acid catalyst, is a standard and effective method for this transformation. bond.edu.aunumberanalytics.com

A representative set of conditions for the esterification of a similar compound, 4-amino-3-nitrobenzoic acid, is presented in the table below.

ParameterValue
Starting Material4-amino-3-nitrobenzoic acid
ReagentMethanol
CatalystSulfuric Acid
Reaction Time30 minutes to 16 hours
TemperatureReflux
Outcome4-amino-3-nitrobenzoic acid methyl ester

This interactive data table provides a summary of the reaction conditions for a Fischer esterification of a related compound. bond.edu.aubond.edu.au

The precise placement of the amino and nitro groups on the benzene (B151609) ring is a critical aspect of the synthesis of this compound. The principles of electrophilic aromatic substitution dictate the regiochemical outcome of the nitration step. The directing effects of the substituents already present on the aromatic ring guide the incoming nitro group to a specific position.

Starting with dimethyl terephthalate, the two ester groups are deactivating and meta-directing. Therefore, nitration would be expected to occur at the position meta to both ester groups. In the case of terephthalate, this would lead to the formation of dimethyl 2-nitroterephthalate. chemicalbook.comnih.gov

If the synthesis were to begin with a molecule already containing an amino group, such as a derivative of 4-aminobenzoic acid, the amino group, being a strong activating and ortho-, para-directing group, would dominate the regioselectivity of the nitration. This would direct the incoming nitro group to the positions ortho and para to the amino group. The presence of other substituents would further influence the final substitution pattern.

To achieve the desired 4-amino-3-nitro substitution pattern, a strategy that carefully considers the directing effects of all functional groups at each stage of the synthesis is essential. For instance, starting with a precursor where a directing group facilitates nitration at the desired position, and which can later be converted to one of the target functional groups, is a common tactic in organic synthesis.

Investigation of Alternative and Sustainable Synthetic Routes

In line with the growing emphasis on environmentally benign chemical processes, research into alternative and sustainable routes for the synthesis of aromatic nitro compounds and their derivatives is an active area of investigation. These efforts focus on the use of catalysts to improve efficiency and selectivity, and the application of green chemistry principles to reduce waste and hazard.

Catalysts play a significant role in modern organic synthesis by enhancing reaction rates, improving yields, and controlling selectivity. In the context of synthesizing amino-nitro aromatic esters, catalysts can be employed in both the nitration and amination steps.

For the nitration of aromatic compounds, various solid acid catalysts, zeolites, and metal nitrates have been explored as alternatives to the traditional mixed acid (HNO₃/H₂SO₄) system. tandfonline.com These catalysts can offer advantages such as easier separation from the reaction mixture, reusability, and in some cases, improved regioselectivity. For example, the nitration of phenolic compounds has been successfully carried out using metal-modified montmorillonite (B579905) KSF.

In the amination step, which often involves the reduction of a nitro group, a wide range of catalysts have been developed. Catalytic hydrogenation using noble metals like platinum and palladium is a well-established method. nih.gov More recently, catalysts based on non-noble metals are gaining attention due to their lower cost and toxicity. frontiersin.org Reductive amination, where a carbonyl compound reacts with a nitro compound in the presence of a reducing agent and a catalyst, offers a one-pot method for the synthesis of amines. nih.govfrontiersin.orgbohrium.comresearchgate.net

The following table summarizes different catalytic systems used for the reduction of nitroarenes, a key step in the synthesis of the target compound.

Catalyst SystemReducing AgentKey Features
Platinum-based catalystsHydrogen gasHigh efficiency, can be modified with acidic additives to improve selectivity. nih.gov
Fe/CaCl₂Transfer hydrogenationExcellent yields, tolerates a wide range of functional groups. organic-chemistry.org
Tetrahydroxydiboron (B82485)-Metal-free reduction, proceeds under mild conditions in water. organic-chemistry.org
Manganese(II)-NNO pincer complexHydrosilanesBase-metal catalyzed, solvent-free conditions. organic-chemistry.org

This interactive data table presents a comparison of various catalytic systems for the reduction of aromatic nitro compounds.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, several green chemistry approaches can be considered.

One key area of focus is the development of greener nitration methods. Traditional nitration using mixed acids is hazardous and produces significant acidic waste. rsc.org Alternative nitrating agents and solvent-free or aqueous reaction conditions are being explored. nih.gov For instance, photochemical nitration in the presence of UV radiation has been investigated as a green approach for aromatic nitration. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption. gordon.edu A procedure for the nitration of 4-hydroxyacetophenone using calcium nitrate (B79036) in acetic acid under microwave irradiation has been developed as a safer alternative to traditional methods. gordon.edu

For the reduction of the nitro group, catalytic transfer hydrogenation using safer hydrogen donors is a greener alternative to using hydrogen gas. Metal-free reduction methods, such as the use of tetrahydroxydiboron in water, further enhance the green credentials of the synthesis. organic-chemistry.org

The choice of solvents is another important aspect of green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with more environmentally benign alternatives like water or bio-based solvents.

Purification and Isolation Techniques for Research Scale Production

The successful synthesis of this compound on a research scale is contingent upon effective purification and isolation techniques to obtain the compound in high purity. The presence of multiple polar functional groups (amino, nitro, and ester) influences the choice of purification strategy.

Common purification methods for esters include distillation, column chromatography, and crystallization. numberanalytics.com Given the likely solid nature and polarity of the target compound, crystallization and column chromatography are expected to be the most suitable techniques.

Liquid-liquid extraction is a crucial step in the work-up procedure to separate the desired product from unreacted starting materials, catalysts, and byproducts. For the purification of a similar compound, 4-amino-3-nitrobenzoic acid methyl ester, liquid-liquid extraction using ethyl acetate (B1210297) and an aqueous solution of sodium bicarbonate was employed to remove the unreacted carboxylic acid. bond.edu.au A similar strategy could be applied to the synthesis of the target dimethyl ester.

Column chromatography is a versatile technique for separating compounds based on their polarity. For polar compounds, silica (B1680970) gel is a common stationary phase, and a mixture of polar and non-polar solvents is used as the eluent. The choice of eluent system is critical for achieving good separation. For highly polar and basic compounds, alternative stationary phases like alumina (B75360) or the use of modified eluents (e.g., with small amounts of ammonia) may be necessary to prevent streaking and improve separation. reddit.com

Crystallization is an effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is often determined empirically. For the purification of dimethyl 2-nitroterephthalate, a related compound, recrystallization from ethanol (B145695) was successful. chemicalbook.com

The table below outlines common purification techniques applicable to aromatic esters.

TechniquePrincipleApplication
Liquid-Liquid ExtractionDifferential solubility of the compound in two immiscible liquid phases.Removal of acidic or basic impurities and water-soluble byproducts. bond.edu.auscienceready.com.au
Column ChromatographyDifferential adsorption of compounds onto a solid stationary phase.Separation of the target compound from impurities with different polarities. researchgate.net
CrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Final purification of the solid product to obtain high purity crystals. numberanalytics.com
DistillationSeparation based on differences in boiling points.Suitable for volatile esters, but less likely for the high molecular weight, polar target compound. scienceready.com.au

This interactive data table summarizes key purification techniques for esters.

Chemical Reactivity and Mechanistic Studies of Dimethyl 4 Amino 3 Nitrobenzene 1,2 Dioate

Reactivity of the Aromatic Amino Group

The aromatic amino group in Dimethyl 4-amino-3-nitrobenzene-1,2-dioate is a primary site for a range of chemical reactions, including diazotization, nucleophilic additions, and acylations. Its reactivity is modulated by the presence of the adjacent electron-withdrawing nitro group and the dimethyl dioate substituents on the benzene (B151609) ring.

Diazotization and Subsequent Transformations (e.g., Cross-Coupling Reactions)

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. This reaction transforms the amino group into a highly versatile diazonium salt intermediate. While specific studies on this compound are not extensively documented, the behavior of analogous compounds such as 4-amino-3-nitrobenzaldehyde (B1281796) provides insight into this process. The resulting diazonium salt is a valuable precursor for various subsequent transformations, including cross-coupling reactions, which allow for the introduction of a wide array of substituents onto the aromatic ring.

The general scheme for diazotization is as follows:

Formation of nitrous acid from sodium nitrite and a strong acid (e.g., HCl).

Electrophilic attack of the nitrosonium ion (NO+) on the amino group.

Deprotonation and subsequent dehydration to yield the diazonium salt.

These diazonium salts can then participate in well-established cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon bonds.

Table 1: Potential Cross-Coupling Reactions of Diazotized this compound

Reaction Name Coupling Partner Catalyst Resulting Structure
Suzuki Coupling Aryl or vinyl boronic acid Palladium(0) complex Biaryl or aryl-vinyl derivative
Heck Coupling Alkene Palladium(0) complex Arylated alkene

This table is illustrative and based on the general reactivity of aryl diazonium salts.

Nucleophilic Addition and Condensation Reactions (e.g., Hemiaminal and Schiff Base Formation)

The amino group of this compound can act as a nucleophile and participate in addition and condensation reactions with carbonyl compounds. For instance, in the presence of aldehydes or ketones, it can form hemiaminals, which can then dehydrate to form Schiff bases (imines). The formation of Schiff bases is a reversible reaction, typically catalyzed by acid or base.

The synthesis of Schiff bases from various amino compounds is a well-documented process and is expected to be applicable to this compound. These reactions are fundamental in the synthesis of various organic compounds and coordination complexes.

Acylation and Alkylation Reactions

The nucleophilic nature of the aromatic amino group allows for acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of an amide linkage. This reaction is often performed in the presence of a base to neutralize the acid byproduct. Alkylation of the amino group can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines can be a competing process. The reactivity in these transformations is influenced by the electron density on the nitrogen atom, which is reduced by the electron-withdrawing nitro group.

Reactivity of the Aromatic Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the molecule. Its reactivity is primarily characterized by its reduction to other nitrogen-containing functional groups and its role in modulating the electron density of the aromatic ring.

Reduction Chemistry to Amino or Hydroxylamino Derivatives

The nitro group of this compound can be reduced to either a hydroxylamino or an amino group, depending on the reducing agent and reaction conditions. The reduction proceeds in a stepwise manner, with the nitroso derivative as an intermediate.

Reduction to Amino Derivatives: Complete reduction of the nitro group to a primary amine is a common transformation. Various reagents can achieve this, including:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel.

Metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid.

Other reducing agents like sodium dithionite (B78146) or tin(II) chloride.

Selective reduction of the nitro group in the presence of other reducible functionalities, such as the ester groups in this compound, is a key consideration in synthetic planning.

Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group to a hydroxylamino derivative can be achieved under milder conditions. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or catalytic hydrogenation with specific catalysts and conditions can favor the formation of the hydroxylamine. The synthesis of hydroxylamines from nitroaromatic compounds is an important transformation for the preparation of various biologically active molecules.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Product Notes
H₂, Pd/C Amino Common and efficient method for complete reduction.
Fe, HCl Amino Classical method, often used in industrial scale.
SnCl₂, HCl Amino Mild and selective reducing agent.
Zn, NH₄Cl Hydroxylamino Favors partial reduction to the hydroxylamine.

This table provides general information on the reduction of aromatic nitro groups.

Role in Electron-Withdrawing Behavior

The nitro group is one of the strongest electron-withdrawing groups due to both inductive and resonance effects. Its presence significantly decreases the electron density on the aromatic ring, particularly at the ortho and para positions. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution.

Transformations of the Ester Functionalities

The two methyl ester groups are susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. The rates of these reactions are influenced by the electronic effects of the other substituents on the aromatic ring.

The hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid can proceed under either acidic or basic conditions. Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This is typically the rate-determining step. The presence of the electron-withdrawing nitro group is expected to enhance the electrophilicity of the carbonyl carbons, thereby accelerating the rate of hydrolysis compared to unsubstituted dimethyl phthalate (B1215562). Conversely, the electron-donating amino group may slightly counteract this effect.

The hydrolysis is expected to follow pseudo-first-order kinetics under conditions where the concentration of the nucleophile (e.g., hydroxide ion) is in large excess. The rate constant would be influenced by factors such as temperature, pH, and the solvent system.

Table 1: Hypothetical Kinetic Data for the Base-Catalyzed Hydrolysis of this compound

[Substrate] (M) [NaOH] (M) Temperature (°C) k_obs (s⁻¹)
0.01 0.1 25 1.5 x 10⁻⁴
0.01 0.1 40 4.2 x 10⁻⁴
0.01 0.2 25 3.0 x 10⁻⁴

Transesterification involves the substitution of the methoxy (B1213986) group of the ester with another alkoxy group from a different alcohol. This reaction is typically catalyzed by an acid or a base. The mechanism is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The efficiency of transesterification depends on the steric hindrance of the incoming alcohol and the reaction conditions. For example, the reaction with a bulky alcohol like tert-butanol (B103910) would be significantly slower than with a primary alcohol like ethanol (B145695). The use of a catalyst, such as an alkali metal alkoxide, is common in these transformations. google.com The continuous removal of methanol (B129727) byproduct can drive the equilibrium towards the formation of the new ester. scispace.com

Table 2: Illustrative Outcomes of Transesterification of this compound with Various Alcohols

Alcohol Catalyst Temperature (°C) Reaction Time (h) Product
Ethanol Sodium Ethoxide 80 6 Diethyl 4-amino-3-nitrobenzene-1,2-dioate
Propan-1-ol Sulfuric Acid 100 8 Dipropyl 4-amino-3-nitrobenzene-1,2-dioate

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

The substituents on the benzene ring dictate its reactivity towards both electrophilic and nucleophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director, while the nitro and the two ester groups are deactivating, meta-directing groups.

For electrophilic aromatic substitution, the strong deactivation by the nitro and ester groups would make the ring highly unreactive towards electrophiles. numberanalytics.com Friedel-Crafts reactions, for instance, are unlikely to proceed under standard conditions. acs.org

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the nitro and ester groups, makes it a potential candidate for nucleophilic aromatic substitution, especially if a good leaving group were present at an activated position (ortho or para to an electron-withdrawing group). wikipedia.orglibretexts.orgmasterorganicchemistry.com However, in the parent molecule, there are no suitable leaving groups for a typical SNAr reaction.

Radical Reactions and Interactions with Reactive Species (e.g., Hydroxyl Radicals)

Nitroaromatic compounds are known to react with radical species. rsc.org The hydroxyl radical (•OH), a highly reactive oxygen species, can attack the aromatic ring. The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) influences the sites of radical attack.

Studies on similar molecules like nitrophenols have shown that they can undergo photolysis to produce radicals. nih.govrsc.org The reaction of this compound with hydroxyl radicals would likely lead to the formation of hydroxylated derivatives, and potentially ring-opening products under more forceful conditions. The kinetics of such reactions are typically very fast, with rate constants in the order of 10⁹ M⁻¹s⁻¹. researchgate.net

The nitro group itself can undergo reduction under radical conditions, potentially leading to the formation of a nitro radical anion. This species can then participate in further reactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dimethyl phthalate
tert-butanol
Ethanol
Diethyl 4-amino-3-nitrobenzene-1,2-dioate
Propan-1-ol
Dipropyl 4-amino-3-nitrobenzene-1,2-dioate
2-Methylpropan-2-ol
Di-tert-butyl 4-amino-3-nitrobenzene-1,2-dioate

Design, Synthesis, and Academic Exploration of Dimethyl 4 Amino 3 Nitrobenzene 1,2 Dioate Derivatives and Analogues

Rationale for Structural Modification and Analogue Design

The structural framework of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate presents a versatile scaffold for chemical modification. The rationale for designing derivatives and analogues of this compound is rooted in the desire to systematically modulate its physicochemical and electronic properties. The parent molecule features several key functional groups—an electron-donating amino group, an electron-withdrawing nitro group, and two ester moieties—all attached to an aromatic ring. This arrangement, often referred to as a "push-pull" system, creates significant electronic polarization across the molecule, which can be fine-tuned through structural alterations. researchgate.net

The primary motivations for designing analogues include:

Tuning Electronic Properties: Modifications to the amino and nitro groups can significantly alter the electron density distribution within the aromatic ring. nih.gov For instance, converting the amino group to a more strongly donating group (e.g., an alkylamino group) or the nitro group to a different electron-withdrawing substituent can shift the molecule's absorption spectrum, a desirable trait for applications in dyes and functional materials. nih.gov

Modulating Reactivity: The reactivity of the aromatic ring and the functional groups themselves can be controlled through structural changes. Introducing additional substituents on the ring can influence its susceptibility to electrophilic or nucleophilic attack. nih.gov

Enhancing Molecular Interactions: Altering the ester groups from methyl to larger or more functionalized alkyl chains can introduce new points of interaction, such as hydrogen bonding or increased van der Waals forces. This can influence the compound's solubility, crystal packing, and ability to bind to target substrates.

Synthetic Strategies for Creating Diverse Derivatives

The synthesis of derivatives from the this compound core relies on a range of established organic chemistry transformations that target its specific functional groups.

Modifications at the Amino and Nitro Positions

The amino and nitro groups are primary sites for initial modifications.

Amino Group Derivatization: The primary amine is a versatile handle for introducing a wide array of functionalities. Standard reactions include N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation to produce secondary or tertiary amines. Reductive amination can also be employed to introduce more complex alkyl groups.

Nitro Group Reduction: The nitro group can be selectively reduced to an amino group using various reagents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. stackexchange.comjsynthchem.com This transformation is particularly valuable as it yields a diamino-substituted benzene (B151609) ring, where the newly formed amine can be selectively derivatized, leading to a different class of compounds. For example, this new amine can participate in condensation reactions to form heterocyclic systems.

Alterations of the Ester Moieties

The two methyl ester groups offer another avenue for diversification.

Hydrolysis and Re-esterification: The diester can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. This diacid is a key intermediate that can be reacted with a variety of alcohols in the presence of an acid catalyst (e.g., Fischer esterification) to generate new esters with different alkyl or aryl groups. This strategy allows for the introduction of long chains, cyclic structures, or functional groups that can alter solubility and steric properties.

Transesterification: In some cases, direct transesterification can be achieved by heating the dimethyl ester in a large excess of a different alcohol, typically with a catalyst. This method is effective for converting the methyl esters to other simple alkyl esters.

Ring-Substituted and Fused-Ring Analogues

Creating analogues with additional substituents on the benzene ring or with fused heterocyclic systems represents a more advanced synthetic challenge.

Electrophilic Aromatic Substitution: The positions on the aromatic ring are heavily influenced by the existing powerful activating (amino) and deactivating (nitro, ester) groups. Further substitution is often challenging and may require harsh conditions or strategic blocking and directing group manipulations.

Synthesis of Fused-Ring Systems: The amino group is a key starting point for building fused heterocyclic rings. For instance, reactions like the Skraup synthesis can be used to construct a quinoline (B57606) ring fused to the benzene core. uomustansiriyah.edu.iq Similarly, the formation of a diamino intermediate via nitro group reduction opens up pathways to create fused imidazole (B134444) or pyrazine (B50134) rings through condensation with appropriate 1,2-dicarbonyl compounds. The synthesis of fused heterocyclic compounds often involves cyclization, ring-closing metathesis, or Diels-Alder reactions. airo.co.in

Advanced Characterization of Novel Derivatives (Spectroscopic and Crystallographic)

The unambiguous identification of newly synthesized derivatives requires a combination of spectroscopic and analytical techniques. Each method provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another (via spin-spin coupling). ¹³C NMR reveals the number of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic effects of substituents. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. Characteristic vibrational frequencies, such as the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C=O stretch of the ester carbonyl, confirm that these moieties are present in the molecule. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Due to the conjugated "push-pull" system, these compounds are often colored and exhibit strong absorption bands in the UV-Vis region. The position of the maximum absorbance (λmax) is sensitive to structural modifications, providing insight into the electronic structure of the molecule. researchgate.net

X-ray Crystallography: When a suitable single crystal of a derivative can be grown, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule. docbrown.info It confirms connectivity and provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking. acs.orgresearchgate.netaps.org

Table 1: Illustrative Spectroscopic Data for a Hypothetical Derivative: Diethyl 4-acetamido-3-nitrobenzene-1,2-dioate

TechniqueObserved DataInterpretation
¹H NMR (500 MHz, CDCl₃)δ 9.80 (s, 1H), 8.51 (d, J=8.5 Hz, 1H), 7.95 (d, J=8.5 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 4.35 (q, J=7.1 Hz, 2H), 2.25 (s, 3H), 1.40 (t, J=7.1 Hz, 3H), 1.38 (t, J=7.1 Hz, 3H)Signals correspond to amide N-H, two aromatic protons, two methylene (B1212753) (CH₂) groups of the ethyl esters, the acetyl methyl (CH₃) group, and the two methyl (CH₃) groups of the ethyl esters.
¹³C NMR (125 MHz, CDCl₃)δ 168.5, 165.2, 164.8, 145.1, 138.2, 133.5, 128.9, 125.4, 122.1, 62.8, 62.5, 25.5, 14.1, 13.9Signals for acetyl carbonyl, two ester carbonyls, six aromatic carbons, two ester methylene carbons, acetyl methyl, and two ester methyl carbons.
FT-IR (KBr)ν 3350 (N-H), 3100 (Ar C-H), 1730 (C=O, ester), 1685 (C=O, amide), 1540 (NO₂, asym), 1350 (NO₂, sym) cm⁻¹Characteristic stretches confirm the presence of amide, aromatic, ester, and nitro functional groups.
UV-Vis (EtOH)λmax = 395 nmStrong absorption in the visible region, characteristic of a highly conjugated push-pull aromatic system.

Structure-Reactivity Relationship (SAR) Studies of Derivatives

Structure-Reactivity Relationship (SAR) studies involve synthesizing a series of analogues and evaluating how systematic changes in their structure affect their chemical reactivity. For derivatives of this compound, SAR studies provide crucial insights into the electronic and steric interplay of the functional groups. researchgate.net

For example, a study might involve preparing a series of compounds where the ester groups are varied (e.g., methyl, ethyl, isopropyl, benzyl). The rate of a specific reaction, such as the hydrolysis of the esters or a nucleophilic substitution on the ring, would then be measured for each derivative.

Electronic Effects: The electron-donating amino group and electron-withdrawing nitro group create a polarized system. Modifying these groups directly impacts the reactivity of the entire molecule. For instance, acylating the amino group reduces its electron-donating ability, which in turn can make the aromatic ring less susceptible to electrophilic attack but potentially more susceptible to certain nucleophilic reactions. The toxicity and reactivity of nitroaromatic compounds are often linked to their electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov

Steric Effects: Increasing the size of the ester groups (e.g., from methyl to tert-butyl) can introduce steric hindrance around the adjacent nitro group and the aromatic ring. This can slow down reactions that require a reagent to approach these sites.

By quantifying these effects, researchers can build predictive models that connect molecular structure to chemical behavior, facilitating the design of new compounds with tailored reactivity for specific applications in synthesis or materials science. mdpi.com

Computational Chemistry and Theoretical Modeling of Dimethyl 4 Amino 3 Nitrobenzene 1,2 Dioate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. synopsys.com It is based on the principle that the energy of a molecule can be determined from its electron density. acs.org DFT has become a popular tool in organic chemistry for calculating molecular properties such as energies, thermodynamic data, geometries, and charge distributions. fu-berlin.de

For Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, DFT calculations could be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the dipole moment, which influences solubility and intermolecular interactions.

Determine atomic charges: Providing insight into the distribution of electrons within the molecule and identifying potential sites for electrophilic and nucleophilic attack.

A hypothetical DFT study on this compound could yield data similar to that presented in Table 1.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Calculated Value
Optimized Energy (Hartree) -1050.12345
Dipole Moment (Debye) 4.5

Ab initio methods are computational chemistry techniques based on quantum chemistry that solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.orgfiveable.me The term "ab initio" is Latin for "from the beginning," signifying that these calculations are derived directly from theoretical principles. muni.cz Common ab initio methods include Hartree-Fock, Møller-Plesset perturbation theory, and Coupled Cluster theory. fiveable.me While computationally more demanding than DFT, ab initio methods can provide more accurate results, especially for systems where electron correlation is significant. muni.czlibretexts.org

High-level ab initio calculations on this compound could be used to:

Refine the molecular energy and geometry: Providing a benchmark for results obtained from other methods.

Accurately predict spectroscopic properties: Such as vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Molecular Orbital Theory and Reactivity Prediction (e.g., HOMO-LUMO Analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.comajchem-a.com A smaller gap suggests higher reactivity. chemrxiv.org

A HOMO-LUMO analysis of this compound would involve:

Calculating the energies of the HOMO and LUMO: To estimate the molecule's ionization potential and electron affinity.

Visualizing the distribution of the HOMO and LUMO: To identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Determining the HOMO-LUMO gap: To predict the molecule's reactivity and the energy of its lowest electronic transition. irjweb.com

Table 2 presents hypothetical HOMO-LUMO data for the title compound.

Table 2: Hypothetical HOMO-LUMO Data for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.0

Mechanistic Insights from Computational Reaction Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. coe.edu By calculating the potential energy surface for a reaction, it is possible to identify transition states, intermediates, and products, and to determine the activation energies for different reaction pathways. fu-berlin.de

For this compound, computational studies could be used to investigate various reactions, such as:

Nucleophilic aromatic substitution: By modeling the attack of a nucleophile on the aromatic ring and calculating the energy profile of the reaction.

Reduction of the nitro group: Studies on the reduction of nitro compounds have been a subject of interest to understand their reaction mechanisms. semanticscholar.orgresearchgate.net

Cycloaddition reactions: The reactivity of nitro-substituted compounds in cycloaddition reactions has been explored through computational methods. mdpi.com

A computational study of a hypothetical reaction could generate a reaction profile, as illustrated in Table 3.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Intermediate -5.8

Conformation Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its properties and reactivity. Molecular mechanics and molecular dynamics (MD) simulations are computational methods used to study the conformational flexibility of molecules. acs.org MD simulations, in particular, can provide insights into the dynamic behavior of molecules over time. aip.orgresearchgate.net

A conformational analysis of this compound could involve:

Identifying stable conformers: By systematically rotating the rotatable bonds in the molecule and calculating the energy of each conformation.

Performing MD simulations: To observe the conformational changes of the molecule over time and to identify the most populated conformations.

Analyzing intermolecular interactions: MD simulations can also be used to study how the molecule interacts with other molecules, such as solvents or biological macromolecules. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. acs.org These models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between the descriptors and the activity or property of interest. mdpi.com

For this compound, a QSAR or QSPR study could be conducted to:

Predict its biological activity: Such as its potential mutagenicity, which has been a focus of QSAR studies on nitroaromatic compounds. researchgate.net

Estimate its physical properties: Such as its impact sensitivity, for which QSPR models have been developed for nitro compounds. researchgate.netnih.gov

The development of a QSAR/QSPR model would involve calculating a variety of molecular descriptors for this compound, as shown in the hypothetical example in Table 4.

Table 4: Hypothetical Molecular Descriptors for a QSAR/QSPR Study of this compound

Descriptor Value
Molecular Weight 256.19 g/mol
LogP 1.8
Polar Surface Area 110.5 Ų

Advanced Applications in Chemical Sciences Research

Role as a Synthetic Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups—an amine, a nitro group, and two esters—on the benzene (B151609) ring of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate positions it as a versatile precursor in organic synthesis. These groups can be selectively modified or can participate in cyclization reactions to form a variety of complex structures.

While the direct use of this compound as a starting material for specific heterocyclic systems is a niche area of study, the functionalities it possesses are archetypal for the synthesis of various heterocycles. The presence of ortho-disposed functional groups is a classic feature for building fused ring systems.

Pyridazines : The synthesis of pyridazine (B1198779) derivatives often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine. A synthetic intermediate derived from this compound could potentially be transformed into a diketone or a related precursor suitable for creating pyridazine-fused aromatic systems.

Triazoles : The construction of triazole rings can be achieved through several methods, including the 1,3-dipolar cycloaddition of azides and alkynes. mdpi.com The amino group of this compound can be converted to an azide (B81097) group, which can then undergo reactions to form triazole-containing molecules. researchgate.net

Thiazoles : Thiazole (B1198619) synthesis, such as in the Hantzsch synthesis, typically involves the reaction of an α-haloketone with a thioamide. While not a direct precursor, the functional groups on this compound could be chemically manipulated through multi-step sequences to generate intermediates required for thiazole ring formation. nih.gov

The distinct chemical nature of the substituents on this compound allows for its use as a scaffold to build molecules with multiple functionalities. The nitro group can be reduced to a second amino group, creating a diamine that is a key precursor for polymers or complex ligands. The ester groups can be hydrolyzed to carboxylic acids or converted to amides, introducing new points for molecular elaboration. This capacity makes it a valuable, albeit specialized, starting point for creating diverse and complex molecular structures tailored for materials science or medicinal applications.

Medicinal Chemistry Research and In Vitro Pharmacological Target Identification

In medicinal chemistry, nitroaromatic compounds are often investigated for a wide range of biological activities. nih.gov The potential of this compound as a pharmacologically active agent or as a scaffold for drug design is an area of ongoing scientific inquiry.

The initial step in drug discovery often involves screening compounds against various biological targets to identify any potential therapeutic activity. Nitro-containing molecules have been explored for a wide array of biological effects. nih.gov While specific screening data for this compound is not widely published, compounds with similar structural motifs are often evaluated for their potential as anticancer, antibacterial, or anti-inflammatory agents through high-throughput in vitro assays.

Based on the known pharmacology of related chemical classes, this compound could be hypothetically investigated for its interaction with several important protein families.

SARM1 (Sterile Alpha and TIR Motif Containing 1) : As a central driver of axonal degeneration, SARM1 is a key therapeutic target for neurodegenerative diseases. Small molecule inhibitors of its NADase activity are sought to prevent the breakdown of axons. nih.govnih.gov

Sirtuins : This family of NAD+-dependent deacetylases (SIRT1-7) is involved in a multitude of cellular processes, including aging, metabolism, and cancer. nih.gov Modulators, both activators and inhibitors, of sirtuin activity are of significant therapeutic interest. mdpi.comnih.gov

Protein Tyrosine Phosphatases (PTPs) : PTPs are critical regulators of signal transduction pathways, and their dysfunction is implicated in diseases like cancer, diabetes, and autoimmune disorders. The development of selective PTP inhibitors is a major goal in drug discovery. nih.govbiocompare.complos.org

Computational methods such as molecular docking are essential tools in modern drug discovery. These techniques are used to predict the binding orientation and affinity of a small molecule to a protein target. For a molecule like this compound, docking studies could be performed in silico to evaluate its potential to fit into the active sites of targets like SARM1, sirtuins, or PTPs. These computational predictions would then guide the chemical synthesis of derivatives and subsequent in vitro testing to validate the hypotheses and discover new lead compounds.

Research into Materials Science Applications

There is no available research detailing the exploration of this compound in the field of materials science.

Exploration in Functional Organic Material Development

No studies have been published that investigate the use of this compound as a component in the development of functional organic materials. Research in this area typically focuses on molecules with specific electronic, optical, or self-assembly properties, but this compound has not been identified as a candidate in the available literature.

Investigation as Fluorescent Ligands

A search of scientific databases yielded no results on the investigation of this compound for use as a fluorescent ligand. The study of fluorescent ligands is an active area of research for applications in sensing, imaging, and catalysis, but the fluorescent properties of this specific compound have not been characterized or reported.

Future Directions and Emerging Research Avenues for Dimethyl 4 Amino 3 Nitrobenzene 1,2 Dioate

Development of Cascade and One-Pot Synthetic Procedures

These advanced synthetic strategies aim to construct complex molecules in a single operation, avoiding the isolation of intermediates and thereby improving atom and step economy. nih.govnih.gov For a molecule like Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, a potential one-pot approach could involve a multicomponent reaction where the benzene (B151609) ring is formed and functionalized simultaneously. For instance, a strategy could be devised that combines precursors in a domino sequence of condensation, cyclization, and aromatization to build the substituted aniline (B41778) core in one step. nih.gov

Another promising avenue is the development of cascade reactions starting from simpler nitroarenes. nih.govnih.gov Research could explore a heterogeneous cobalt-catalyzed process where a readily available dinitro-phthalate derivative undergoes selective reduction of one nitro group, followed by an in-situ amination reaction. nih.govnih.gov Such methodologies would not only streamline the synthesis but also align with the principles of green chemistry by minimizing solvent use and purification steps.

Table 1: Comparison of Potential Synthetic Approaches

Approach Description Potential Advantages
Classical Synthesis Stepwise nitration, amination, and esterification of a benzene precursor. Well-established reactions.
One-Pot Annulation Three-component reaction of a dicarbonyl compound, an amine source, and a nitro-containing building block. core.ac.uk High step economy, rapid assembly of molecular complexity.

| Cascade Reduction/Amination | Selective reduction of a dinitro precursor followed by in-situ functionalization. nih.gov | Avoids isolation of reactive intermediates, potential for high selectivity. |

In-depth Mechanistic Studies of Under-explored Reactions

The reactivity of this compound is dictated by the interplay of its functional groups. While the general behavior of amino and nitro groups on aromatic rings is well-documented, their combined influence in this specific steric and electronic environment is not. Future research should pursue in-depth mechanistic studies of its under-explored reactions.

A key area of investigation is nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group ortho and para to potential leaving groups makes the ring highly susceptible to nucleophilic attack. nih.govd-nb.infonih.gov Mechanistic studies could explore the substitution of a hypothetical leaving group (e.g., a halogen) at the C-5 or C-6 position. Computational studies using Density Functional Theory (DFT) could model the reaction pathways, identify transition states, and clarify whether the mechanism is a classical two-step process involving a Meisenheimer intermediate or a concerted SNAr pathway. nih.govmasterorganicchemistry.com

Furthermore, the reactivity of the amino group is another fertile ground for mechanistic inquiry. Its nucleophilicity is significantly modulated by the adjacent nitro group and the ortho ester. Studies could investigate the kinetics and thermodynamics of its diazotization, acylation, or its participation in cyclization reactions to form heterocyclic systems. Understanding these mechanisms is crucial for controlling reaction outcomes and designing rational synthetic applications. d-nb.infonih.gov

Rational Design of Derivatives with Tunable Academic Properties

The unique electronic structure of this compound makes it an excellent platform for the rational design of derivatives with tailored properties for academic and materials science applications. unimib.ittaylorandfrancis.com The push-pull nature of the amino and nitro groups can lead to interesting photophysical phenomena, such as solvatochromism or non-linear optical behavior.

Future work could focus on synthesizing a series of N-substituted derivatives. By systematically varying the substituent on the amino group (from simple alkyl chains to complex aromatic systems), it would be possible to fine-tune the intramolecular charge-transfer characteristics of the molecule. This could lead to the development of novel dyes, sensors, or molecular switches. For instance, incorporating a ferrocenyl moiety could impart redox-switchable optical properties.

Another design strategy involves the modification of the ester groups. Conversion of the methyl esters to long-chain alkyl esters could enhance solubility in nonpolar media or promote self-assembly into liquid crystalline phases. Alternatively, replacing the esters with amide functionalities could introduce hydrogen-bonding capabilities, facilitating the formation of supramolecular structures. The rational design of such derivatives, guided by computational modeling, could unlock new materials with predictable and tunable properties. unimib.itrsc.org

Applications in Combinatorial Chemistry and High-Throughput Synthesis

The structure of this compound is well-suited for use as a scaffold in combinatorial chemistry. Its multiple functional groups serve as anchor points for the introduction of molecular diversity, enabling the rapid generation of large libraries of related compounds for screening in drug discovery or materials science. acs.orgnih.gov

A future research direction would involve using this compound as a core building block in a library-to-library synthesis approach. acs.org For example, the amino group could be acylated with a diverse set of carboxylic acids, while the nitro group is simultaneously reduced and functionalized. The resulting library of compounds could then be screened for biological activity or specific material properties.

High-throughput synthesis and screening techniques would be essential for such an endeavor. Automated synthesis platforms could be employed to perform parallel reactions in microtiter plates, dramatically accelerating the library creation process. This approach would transform this compound from a single molecule into a versatile starting point for discovering new functional molecules. nih.gov

Integration with Advanced Analytical Techniques for Real-Time Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent transformations of this compound, the integration of advanced process analytical technology (PAT) is essential. researchgate.netmagritek.com Real-time monitoring of reactions provides invaluable data on kinetics, intermediate formation, and impurity profiles, which is difficult to obtain through traditional offline analysis. acs.orgnih.govnih.gov

Future studies could implement in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, or Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor reactions in real time. researchgate.netacs.org For instance, monitoring the nitration step in a continuous flow reactor would allow for precise control over reaction conditions to maximize yield and minimize the formation of undesired isomers. nih.gov Similarly, observing the reduction of the nitro group in real time could help elucidate the reaction mechanism and identify transient intermediates.

The data gathered from these techniques can be used to build kinetic models and optimize reaction parameters, leading to more robust and efficient processes. This data-driven approach is particularly powerful for complex, multi-step syntheses and is a significant step towards the intelligent manufacturing of fine chemicals. magritek.comnih.gov

Q & A

Q. What safety precautions are critical when handling Dimethyl 4-amino-3-nitrobenzene-1,2-dioate?

Methodological Answer:

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of vapors or dust.
  • Store in a cool, dry, and dark environment to prevent decomposition.
  • Refer to safety protocols for nitroaromatic compounds, such as those outlined in dimethyl methylphosphonate SDS (flammability and toxicity parallels) .

Q. What are standard synthetic routes for this compound?

Methodological Answer:

  • Start with nitrobenzene derivatives; reduce nitro groups using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours), as demonstrated for analogous diamines .
  • Monitor reaction progress via TLC. Post-reduction, neutralize with NaOH, extract with ethyl acetate, and purify via solvent evaporation under reduced pressure.

Q. Which spectroscopic methods are essential for structural characterization?

Methodological Answer:

  • NMR (¹H/¹³C) to confirm substituent positions and ester groups.
  • IR spectroscopy to identify nitro (-NO₂) and amino (-NH₂) stretches.
  • Mass spectrometry (MS) for molecular weight validation.
  • Cross-reference with crystallographic data (e.g., SHELX refinement) for absolute configuration .

Q. How should stability issues be managed during storage?

Methodological Answer:

  • Protect from light using amber glassware.
  • Store under inert gas (argon/nitrogen) to prevent oxidation.
  • Conduct periodic purity checks via HPLC or NMR to detect degradation products.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

  • Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model nitro-group reduction kinetics and transition states .
  • Compare calculated activation energies with experimental yields to identify rate-limiting steps.
  • Validate electronic structure predictions using Lee-Yang-Parr correlation-energy functionals for accuracy .

Q. What strategies resolve contradictions in spectral data during structural analysis?

Methodological Answer:

  • Combine X-ray crystallography (SHELX refinement ) with DFT-calculated NMR/IR spectra to reconcile discrepancies.
  • For ambiguous NOE or coupling constants, employ dynamic NMR or variable-temperature studies to probe conformational flexibility.

Q. How can crystallographic data enhance understanding of its reactivity?

Methodological Answer:

  • Refine crystal structures using SHELXL to map electron density around reactive sites (e.g., nitro or amino groups).
  • Correlate bond lengths/angles with Hammett parameters to predict regioselectivity in substitution reactions .

Q. What experimental designs improve yield in multistep syntheses?

Methodological Answer:

  • Optimize stepwise conditions:
  • Use kinetic control for nitro reduction (e.g., low-temperature SnCl₂ in ethanol) .
  • Protect amino groups with Boc or Fmoc during esterification to prevent side reactions.
    • Employ design of experiments (DoE) to statistically validate solvent/catalyst combinations.

Q. How does steric and electronic tuning affect its role in medicinal chemistry?

Methodological Answer:

  • Synthesize derivatives (e.g., acyl-thiourea analogs ) and evaluate bioactivity via enzyme inhibition assays.
  • Use QSAR models to correlate substituent electronic parameters (Hammett σ) with pharmacological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.